molecular formula C6H14FO2PS B085750 Phosphorofluoridothioic acid, O,O-diisopropyl ester CAS No. 1000-22-2

Phosphorofluoridothioic acid, O,O-diisopropyl ester

Cat. No. B085750
CAS RN: 1000-22-2
M. Wt: 200.21 g/mol
InChI Key: LLMZKGWACKHBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorofluoridothioic acid, O,O-diisopropyl ester, commonly known as DFP, is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the nervous system. DFP has been extensively used in scientific research to study the mechanism of action of AChE and its role in various physiological and pathological processes.

Mechanism Of Action

DFP irreversibly inhibits Phosphorofluoridothioic acid, O,O-diisopropyl ester by forming a covalent bond with the active site serine residue of the enzyme. This prevents the breakdown of ACh, leading to an accumulation of ACh in the synaptic cleft and prolonged stimulation of ACh receptors. This can lead to excitotoxicity and neuronal damage in the nervous system.

Biochemical And Physiological Effects

The biochemical and physiological effects of DFP depend on the dose and duration of exposure. At low doses, DFP can enhance neurotransmission and improve cognitive function. However, at high doses, DFP can cause convulsions, respiratory failure, and death. DFP can also cause oxidative stress, inflammation, and DNA damage in various tissues.

Advantages And Limitations For Lab Experiments

DFP has several advantages for lab experiments, including its potent and irreversible inhibition of Phosphorofluoridothioic acid, O,O-diisopropyl ester, its ability to cross the blood-brain barrier, and its well-established pharmacokinetics and pharmacodynamics. However, DFP is highly toxic and requires careful handling and disposal. DFP can also cause non-specific effects, such as oxidative stress and inflammation, which can complicate the interpretation of experimental results.

Future Directions

DFP research has several future directions, including the development of new Phosphorofluoridothioic acid, O,O-diisopropyl ester inhibitors with improved selectivity and safety profiles, the elucidation of the molecular mechanisms underlying Phosphorofluoridothioic acid, O,O-diisopropyl ester dysfunction in neurological disorders, and the identification of new therapeutic targets for the treatment of neurological disorders. DFP research can also benefit from the integration of multi-omics approaches, such as genomics, proteomics, and metabolomics, to provide a comprehensive understanding of the complex biological systems involved in Phosphorofluoridothioic acid, O,O-diisopropyl ester function and dysfunction.

Synthesis Methods

DFP can be synthesized by the reaction of O,O-diisopropyl phosphorochloridothioate with hydrogen fluoride gas in the presence of a catalyst. The reaction yields DFP as a colorless liquid with a pungent odor. DFP is highly toxic and should be handled with extreme caution in a well-ventilated laboratory.

Scientific Research Applications

DFP has been widely used in scientific research to study the mechanism of action of Phosphorofluoridothioic acid, O,O-diisopropyl ester and its role in various physiological and pathological processes. DFP is a potent irreversible inhibitor of Phosphorofluoridothioic acid, O,O-diisopropyl ester and has been used to study the kinetics and thermodynamics of Phosphorofluoridothioic acid, O,O-diisopropyl ester inhibition. DFP has also been used to study the role of Phosphorofluoridothioic acid, O,O-diisopropyl ester in neurotransmission, synaptic plasticity, learning, and memory. DFP has also been used to study the pathological processes associated with Phosphorofluoridothioic acid, O,O-diisopropyl ester dysfunction, such as Alzheimer's disease, Parkinson's disease, and organophosphate poisoning.

properties

CAS RN

1000-22-2

Product Name

Phosphorofluoridothioic acid, O,O-diisopropyl ester

Molecular Formula

C6H14FO2PS

Molecular Weight

200.21 g/mol

IUPAC Name

fluoro-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H14FO2PS/c1-5(2)8-10(7,11)9-6(3)4/h5-6H,1-4H3

InChI Key

LLMZKGWACKHBEI-UHFFFAOYSA-N

SMILES

CC(C)OP(=S)(OC(C)C)F

Canonical SMILES

CC(C)OP(=S)(OC(C)C)F

Other CAS RN

1000-22-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.